molecular formula C11H5F3N2O B1388431 3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile CAS No. 1186404-95-4

3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile

Cat. No.: B1388431
CAS No.: 1186404-95-4
M. Wt: 238.16 g/mol
InChI Key: RKQBSHSPTCCKLV-UHFFFAOYSA-N
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Description

3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a formyl group at the third position, a trifluoromethyl group at the sixth position, and a carbonitrile group at the fifth position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack formylation reaction, which introduces the formyl group into the indole ring. This reaction typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .

Another approach involves the use of 3-amino-4-methylpyridines as starting materials, which undergo a series of transformations to yield the desired product. This method is efficient, scalable, and does not require the use of metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Carboxy-6-(trifluoromethyl)-1H-indole-5-carbonitrile.

    Reduction: 3-Formyl-6-(trifluoromethyl)-1H-indole-5-amine.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O/c12-11(13,14)9-2-10-8(1-6(9)3-15)7(5-17)4-16-10/h1-2,4-5,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQBSHSPTCCKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1C(=CN2)C=O)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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